Therapeutic Potential of 3-Amino-1-methyl-2-azepanone Derivatives: A Scaffold for Next-Generation Therapeutics
Therapeutic Potential of 3-Amino-1-methyl-2-azepanone Derivatives: A Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The ε-caprolactam (2-azepanone) ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide explores the therapeutic potential of a specific, rationally designed subclass: 3-Amino-1-methyl-2-azepanone derivatives . By strategically incorporating an amino group at the C3 position and a methyl group on the lactam nitrogen, this scaffold is engineered to enhance biological activity, modulate pharmacokinetic properties, and unlock novel mechanisms of action. This document synthesizes the chemical rationale, potential therapeutic applications in oncology and neuroprotection, and detailed experimental protocols for evaluating these promising compounds. We will delve into the causality behind experimental design, providing a framework for researchers to initiate or advance discovery programs based on this versatile chemical core.
The 2-Azepanone Core: A Foundation of Therapeutic Versatility
The seven-membered ε-caprolactam ring is a cornerstone of both industrial polymer chemistry and pharmaceutical development. Its inherent conformational flexibility allows derivatives to adopt specific three-dimensional arrangements necessary for precise interactions with biological targets.[1][2] The lactam nitrogen and carbonyl group provide key hydrogen bonding points, while the carbon backbone is amenable to diverse functionalization.
The strategic placement of substituents on the azepanone ring is a proven method for modulating pharmacological activity. For instance, methyl substitutions at various positions on the ring have been shown to dramatically alter the potency and pharmacokinetic profiles of azepanone-based inhibitors of cathepsin K, an enzyme involved in bone resorption.[3] This highlights a critical principle: subtle structural modifications to the core ring can yield significant and sometimes unpredictable improvements in drug-like properties.
This guide focuses on two key substitutions:
-
N1-Methylation: The addition of a methyl group to the lactam nitrogen (N1 position) blocks hydrogen bond donation, which can reduce metabolic susceptibility and improve cell permeability. N-methylation is a common strategy in medicinal chemistry to enhance solubility, chemical stability, and potentially alter the pharmacological profile by inducing specific conformational changes.[4] The existence of N-methylcaprolactam as a stable chemical entity provides a solid foundation for this approach.[5]
-
C3-Amino Substitution: The introduction of a primary or substituted amino group at the C3 position is a critical pharmacophoric element. This functional group can serve as a key binding motif, a handle for further derivatization, or a protonatable center that influences solubility and target engagement. The therapeutic success of related β-lactam compounds, such as 3-amino-2-azetidinone derivatives, underscores the importance of this feature in driving potent biological activity.[6][7]
By combining these features, the 3-Amino-1-methyl-2-azepanone scaffold represents a logical and promising starting point for the development of novel therapeutics.
Synthetic Strategy: A General Approach
The synthesis of a diverse library of 3-Amino-1-methyl-2-azepanone derivatives can be accomplished through a flexible, multi-step sequence. The following proposed pathway leverages established chemical transformations, allowing for the introduction of diversity at key positions.
A plausible synthetic route begins with commercially available N-methylcaprolactam. Functionalization at the C3 position, alpha to the carbonyl, can be achieved through enolate chemistry.
Proposed Synthetic Pathway:
-
α-Bromination: N-methylcaprolactam is treated with a brominating agent, such as N-Bromosuccinimide (NBS), under appropriate conditions to generate the 3-bromo intermediate.
-
Azide Displacement: The bromide is displaced with sodium azide (NaN₃) via an Sₙ2 reaction to yield 3-azido-1-methyl-2-azepanone. This is a crucial step that introduces the nitrogen precursor.
-
Reduction to Amine: The azide is then reduced to the primary amine using a standard reducing agent like hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminium hydride (LiAlH₄), yielding the core scaffold, 3-Amino-1-methyl-2-azepanone.
-
Diversification: The resulting primary amine serves as a versatile chemical handle for creating a library of derivatives through N-acylation, N-alkylation, or reductive amination, allowing for the exploration of a broad chemical space to optimize for potency and selectivity against desired targets.
This generalized approach provides a robust framework for generating a focused library of compounds for biological screening.
Therapeutic Potential I: Oncology and Tubulin Dynamics
Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization
A compelling therapeutic rationale for this scaffold lies in oncology. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a highly validated target for anticancer drugs. The structural similarity of the 3-amino-azepanone core to 3-amino-azetidinone derivatives, which have demonstrated potent anti-colorectal cancer activity, provides a strong basis for this hypothesis.[6][8]
The proposed mechanism involves the binding of the 3-Amino-1-methyl-2-azepanone derivative to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of tubulin dimers into microtubules, leading to a cascade of downstream effects:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation.
-
Cell Cycle Blockade: The cell cycle is arrested, typically at the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.[8]
The diverse side chains that can be appended to the 3-amino group can be designed to form additional interactions within the binding pocket, enhancing both potency and selectivity.
Caption: Hypothesized anticancer mechanism via tubulin polymerization inhibition.
Therapeutic Potential II: Neuroprotection and Pro-Survival Signaling
Hypothesized Mechanism of Action: Modulation of the PI3K/Akt Pathway
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, driven by mechanisms such as oxidative stress and apoptosis.[9] A key signaling pathway that promotes neuronal survival is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[[“]] Activation of this pathway is a central strategy for neuroprotection.
We hypothesize that specific 3-Amino-1-methyl-2-azepanone derivatives, by interacting with upstream receptors or intracellular kinases, can activate the PI3K/Akt cascade.
The PI3K/Akt Signaling Cascade:
-
Activation: An upstream signal (e.g., from a growth factor receptor) activates PI3K.
-
PIP₃ Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
-
Akt Recruitment & Phosphorylation: PIP₃ acts as a docking site, recruiting Akt and its upstream kinase PDK1 to the cell membrane. This leads to the phosphorylation and full activation of Akt.
-
Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets to promote cell survival by:
Derivatives from this scaffold could be designed to allosterically modulate kinases or mimic endogenous ligands that trigger this pro-survival pathway.
Caption: Neuroprotective signaling via the PI3K/Akt pathway.
Key Experimental Protocols for Compound Evaluation
To validate the hypothesized therapeutic potential, a tiered screening approach is necessary. Below are detailed, field-proven protocols for primary in vitro evaluation.
Protocol 1: Sulforhodamine B (SRB) Assay for Anticancer Cytotoxicity
This colorimetric assay measures total cellular protein content, providing a reliable estimation of cell viability and cytotoxicity after compound treatment.[8][13]
A. Materials & Reagents
-
Adherent cancer cell line (e.g., HT-29, HCT-116 for colon cancer)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom microtiter plates
-
Test Compound Stock: 10 mM in DMSO
-
Fixation Solution: 10% (w/v) Trichloroacetic acid (TCA), cold
-
Staining Solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid
-
Wash Solution: 1% (v/v) acetic acid
-
Solubilization Solution: 10 mM Tris base, pH 10.5
-
Microplate spectrophotometer
B. Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%). Incubate at 4°C for 1 hour. Causality: TCA precipitates and fixes total cellular protein to the plate bottom, ensuring that the subsequent stain is proportional to the biomass at the end of treatment.
-
Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove unbound dye and excess TCA. Allow the plates to air-dry completely. Trustworthiness: Thorough washing is critical to reduce background signal and ensure assay accuracy.
-
Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Final Wash: Quickly discard the SRB solution and wash the plates again five times with 1% acetic acid to remove unbound stain.
-
Solubilization: Air-dry the plates completely. Add 150 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).
Protocol 2: In Vitro Tubulin Polymerization Assay
This turbidimetric assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
A. Materials & Reagents
-
Purified Bovine Tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP Stock: 10 mM in distilled water
-
Glycerol
-
Test Compound Stock: 10 mM in DMSO
-
Positive Control: Paclitaxel (promoter)
-
Negative Control: Colchicine (inhibitor)
-
Temperature-controlled microplate spectrophotometer with 340 nm filter
-
Half-area, 96-well plates
B. Step-by-Step Methodology
-
Reagent Preparation: Prepare a Tubulin Polymerization Mix on ice. For a final reaction volume of 100 µL, combine:
-
65 µL Tubulin (e.g., 4.6 mg/mL in GTB)
-
20 µL GTB with 50% Glycerol (Causality: Glycerol acts as a crowding agent to promote polymerization, bringing the critical concentration of tubulin into a measurable range.)
-
1 µL GTP stock (final concentration 100 µM)
-
-
Plate Setup: Pre-warm the microplate reader to 37°C.
-
Compound Addition: In the wells of a 96-well plate on ice, add 10 µL of the test compound diluted in GTB. Include wells for vehicle control, paclitaxel, and colchicine.
-
Initiate Polymerization: Add 90 µL of the prepared Tubulin Polymerization Mix to each well. Mix gently by pipetting. Trustworthiness: It is critical to keep all reagents and plates on ice until the final step to prevent premature tubulin polymerization.
-
Kinetic Reading: Immediately place the plate in the pre-warmed 37°C spectrophotometer. Begin kinetic reading, measuring the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates microtubule formation. Compare the polymerization curves of compound-treated wells to the vehicle control. Inhibitors will show a reduced rate and extent of polymerization, while promoters will show an increased rate.
Data Presentation and Interpretation
Quantitative data from screening assays should be tabulated for clear comparison. The following table provides an illustrative example of how data for a series of hypothetical derivatives could be presented.
Table 1: Illustrative Biological Data for Hypothetical Derivatives
| Compound ID | R-Group (at 3-amino) | GI₅₀ (HT-29 cells, µM) | Tubulin IC₅₀ (µM) |
| AZ-001 | -H | > 50 | > 100 |
| AZ-002 | -COCH₃ | 15.2 | 25.1 |
| AZ-003 | -CO-Phenyl | 0.8 | 1.5 |
| AZ-004 | -CO-(4-Cl-Phenyl) | 0.09 | 0.2 |
| Colchicine | N/A (Control) | 0.05 | 0.1 |
| Data are for illustrative purposes only and do not represent actual experimental results. |
This structured presentation allows for rapid assessment of structure-activity relationships (SAR), guiding the next cycle of chemical synthesis and optimization.
Challenges and Future Directions
While the 3-Amino-1-methyl-2-azepanone scaffold holds significant promise, several challenges must be addressed in a drug discovery program. These include optimizing metabolic stability, ensuring selectivity against off-targets, and establishing robust in vivo efficacy in relevant animal models.
Future work should focus on:
-
Broad Library Synthesis: Expanding the diversity of the R-group at the 3-amino position to fully explore the SAR.
-
Stereochemical Control: The C3 position is a chiral center. Synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.
-
Target Validation: For neuroprotective candidates, confirming the modulation of the PI3K/Akt pathway in cell-based models through techniques like Western blotting for phosphorylated Akt (p-Akt).
Conclusion
The 3-Amino-1-methyl-2-azepanone framework is a rationally designed chemical scaffold with strong potential for the development of novel therapeutics in oncology and neurodegeneration. By building upon the established activities of related lactam structures and leveraging modern synthetic strategies, this class of compounds offers a rich area for exploration. The detailed protocols and mechanistic hypotheses provided in this guide serve as a comprehensive starting point for researchers and drug development professionals to unlock the full therapeutic value of these promising derivatives.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]
-
Kazakova, O. B., Giniyatullina, G. V., Tolstikova, T. G., & Tolstikov, G. A. (2016). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 21(10), 1345. Available at: [Link]
-
Medina-Franco, J. L., et al. (2015). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 6(1), 145-151. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Goshima, G., & Scholey, J. M. (2010). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 8(23), e3095. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of PI3K/AKT/GSK-3β signaling pathway in neuronal cells of Alzheimer's disease. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-3-Amino-2-azepanone. Retrieved from [Link]
-
Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagrammatic representation of role of PI3K-Akt pathway in pro-survival signals, neurodegeneration, and autophagy. Retrieved from [Link]
-
Maher, P. (2019). Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy. Journal of Neurochemistry, 151(4), 433-452. Available at: [Link]
-
Bradley, P. B., et al. (1980). 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one. Acta Crystallographica Section B, 36(8), 1956-1958. Available at: [Link]
-
Pirolli, A., et al. (2013). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ACS Medicinal Chemistry Letters, 4(12), 1159-1163. Available at: [Link]
-
de C. França, T., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Molecules, 28(14), 5483. Available at: [Link]
-
Sladić, D., et al. (2015). Synthesis and biological activity of amino acid derivatives of avarone and its model compound. Bioorganic & Medicinal Chemistry, 23(22), 7175-7184. Available at: [Link]
-
Suresha, G. P., et al. (2011). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 16(4), 3055-3081. Available at: [Link]
-
Ramakrishna, V., & Prasad, K. R. (2023). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. Research Journal Wave, 1(2), 1-10. Available at: [Link]
-
Yamashita, D. S., et al. (2005). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 48(24), 7625-7637. Available at: [Link]
-
Kumar, A., & Singh, R. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 10-14. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylcaprolactam. PubChem Compound Database. Retrieved from [Link]
-
Wang, D., et al. (2020). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 142(10), 4598-4604. Available at: [Link]
-
Cee, V. J., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4209. Available at: [Link]
-
Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]
Sources
- 1. 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scialert.net [scialert.net]
- 8. scispace.com [scispace.com]
- 9. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
